1,3-Dimethyl-5-iodopyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

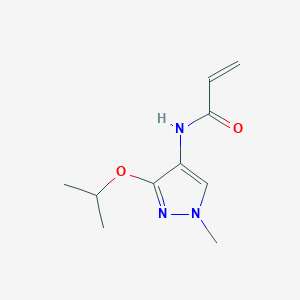

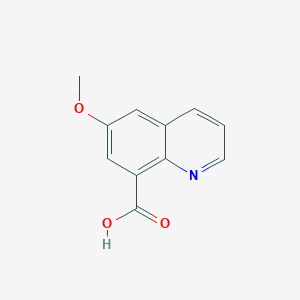

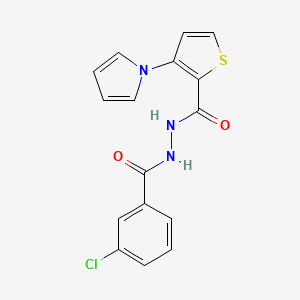

1,3-Dimethyl-5-iodopyrazole is an organic compound with the molecular formula C5H7IN2 and a molecular weight of 222.03 . It is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 . This indicates that the compound has a pyrazole ring with two adjacent nitrogen atoms, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). The other three positions in the ring permit structural variants .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1,3-Dimethyl-5-iodopyrazole derivatives have been explored for their effectiveness in inhibiting corrosion, particularly in acidic environments. Studies have shown that certain bipyrazole compounds, including derivatives of this compound, can significantly reduce the corrosion of metals like iron in acidic media. These compounds act as efficient inhibitors, with some showing up to 93% efficiency at specific concentrations. Their mechanism involves mixed-type inhibition, which does not alter the hydrogen evolution mechanism. The compounds adhere to metal surfaces following the Langmuir adsorption isotherm model, suggesting a straightforward interaction between the inhibitor and the metal surface (Chetouani et al., 2005).

Palladium Complexes and Anticancer Potential

Research involving this compound has led to the development of palladium(II) complexes. These complexes, synthesized using pyrazole ligands like this compound, have been studied for their potential in cancer treatment. In vitro testing against cancer cell lines has indicated promising results, with some complexes showing significant cytotoxicity. This suggests a potential application in developing novel anticancer drugs (Barra et al., 2011).

Synthesis of Nitrogen-rich Materials

The this compound compound has been used in the synthesis of nitrogen-rich materials, particularly in the creation of 5-aminotetrazolate salts. These compounds have been synthesized with high purity and yields, demonstrating potential as environmentally friendly energetic materials due to their low sensitivity and favorable detonation properties (Klapötke & Sabaté, 2009).

Antimicrobial Applications

This compound-based Pd(II) complexes have shown antimicrobial properties, particularly against Mycobacterium tuberculosis. The synthesis of these complexes involves triphenylphosphine and various pyrazole derivatives. Some of these complexes have displayed minimum inhibitory concentrations that are superior to commonly used antituberculosis drugs, suggesting a potential avenue for developing new antimicrobial agents (Silva et al., 2015).

Spectrophotometric Studies

The compound has been involved in spectrophotometric studies focusing on charge transfer complex formation. These studies are directed toward the development of rapid, simple, and accurate methods for determining amino heterocyclic donors. The interaction of this compound derivatives with π-acceptors like chloranilic acid has been investigated to optimize factors controlling charge transfer reactions (Al-Attas et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase . These enzymes play crucial roles in alcohol metabolism and mycobacterial cell wall biosynthesis, respectively .

Mode of Action

It is known that pyrazoles, in general, can exhibit tautomerism . This phenomenon may influence their reactivity and interaction with their targets, leading to changes in the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biological processes, including antileishmanial and antimalarial activities

Propiedades

IUPAC Name |

5-iodo-1,3-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXAZEZTTPOFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2874812.png)

![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)

![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)

![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)

![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)